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Compound of Interest

3-Aminopropyl dihydrogen
Compound Name:
phosphate

Cat. No.: B131342

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-aminopropyl dihydrogen phosphate. Due to the limited availability of public domain,
experimentally-derived spectra for this specific molecule, this document presents predicted
data based on the analysis of its constituent functional groups and general principles of
spectroscopy. It is intended to serve as a reference for researchers and scientists involved in
the characterization and analysis of this and similar organophosphate compounds.

Chemical Structure and Properties
o |[UPAC Name: 3-aminopropyl dihydrogen phosphate

e Molecular Formula: CsH1oNOa4P

e Molecular Weight: 155.09 g/mol

e CAS Number: 1071-28-9

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
3-aminopropyl dihydrogen phosphate.
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NMR Spectroscopy (Predicted)

Table 1: Predicted *H NMR, 3C NMR, and 3P NMR Chemical Shifts

Predicted
Nucleus Atom Chemical Shift Multiplicity Notes
(ppm)
Coupled to H-2.
Shift influenced
) by the adjacent
1H H-1 ~3.8-4.0 Triplet (t)
oxygen and
phosphate
group.
) ) Coupled to H-1
H H-2 ~18-20 Quintet (quint)
and H-3.
Coupled to H-2.
) Shift influenced
H H-3 ~29-31 Triplet (t) )
by the adjacent
amino group.
Chemical shift is
) Broad singlet (br dependent on
1H -NH:2 Variable
s) solvent and
concentration.
) Coupled to
13C C-1 ~60 - 65 Triplet (t)
phosphorus.
13C C-2 ~25-30 Singlet (s)
13C C-3 ~38-42 Singlet (s)
Chemical shift is
aup P-1 ~0-5 Singlet (s) relative to 85%

H3POa.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent,

concentration, and pH.
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Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands

Wavenumber (cm~1)  Intensity

Vibrational Mode

Functional Group

3400 - 3200 Strong, Broad N-H stretch Primary amine (-NHz)
3000 - 2850 Medium C-H stretch Alkyl chain (-CH2-)
1650 - 1580 Medium N-H bend Primary amine (-NH-2)
Phosphate group
1200 - 1000 Strong, Broad P=0 stretch
(P=0)
Phosphate ester (P-O-
1100 - 900 Strong P-O-C stretch o)
) Phosphate group (P-
1000 - 800 Medium, Broad O-H bend
OH)
Mass Spectrometry (Predicted)
Table 3: Predicted Mass-to-Charge Ratios (m/z)
lonization Mode Predicted m/z lon Notes
ESI+ 156.0420 [M+H]* Protonated molecule.
ESI+ 178.0239 [M+Na]* Sodium adduct.
Deprotonated
ESI- 154.0274 [M-H]-
molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 3-aminopropyl dihydrogen
phosphate in a suitable deuterated solvent (e.g., D20, DMSO-ds). D20 is often preferred for
phosphate compounds to allow for the observation of exchangeable protons.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Solvent suppression techniques may be necessary if residual H20 is present.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

e 3P NMR Acquisition:
o Acquire a proton-decoupled phosphorus spectrum.
o Use 85% H3POa4 as an external reference.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing of the chemical shifts.

Infrared (IR) Spectroscopy
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e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
o Collect the sample spectrum over the range of 4000-400 cm~—1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent system for electrospray ionization (ESI), such as a mixture of water and methanol or
acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode) to aid ionization.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or
Orbitrap instrument) equipped with an ESI source.

o Data Acquisition:

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.
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o Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g.,
50-500).

o Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any
characteristic adducts or fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 3-aminopropyl dihydrogen phosphate.
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General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and should be
used for reference purposes only. Experimental verification is necessary for definitive structural
confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopropyl Dihydrogen
Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b131342#spectroscopic-data-nmr-ir-mass-spec-for-3-
aminopropyl-dihydrogen-phosphate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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